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Compound of Interest

Compound Name: 2-Cyclopropoxyethanol

CAS No.: 20117-44-6

Cat. No.: B3049298 Get Quote

CAS No: 20117-44-6 | Formula: C₅H₁₀O₂ | Role: Critical
Pharmacophore Intermediate[1]
Executive Summary
2-Cyclopropoxyethanol (Cyclopropyl-2-hydroxyethyl ether) is a specialized aliphatic ether-

alcohol used primarily as a strategic building block in medicinal chemistry.[1] While historically

a chemical curiosity arising from the study of acetal rearrangements, it has recently gained

industrial prominence as the key intermediate for Bexagliflozin (Brenzavvy™), a Sodium-

Glucose Cotransporter 2 (SGLT2) inhibitor approved by the FDA in 2023 for Type 2 Diabetes.

Its structural significance lies in the cyclopropyl ether moiety. In drug design, this group serves

as a bioisostere for alkyl ethers, offering enhanced metabolic stability against cytochrome P450

oxidation and improved lipophilicity compared to standard ethoxy or methoxy groups.[1]

Historical Genesis and Discovery
The history of 2-cyclopropoxyethanol is bifurcated into its early academic discovery as a

product of rearrangement reactions and its modern "rediscovery" as a scalable pharmaceutical

intermediate.

The Early Academic Era (1960s–1980s)
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The compound first appeared in chemical literature during the "golden age" of cyclopropane

chemistry in the 1960s. Early syntheses were often serendipitous or proof-of-concept studies

for the Simmons-Smith reaction (cyclopropanation of olefins).

Initial Route: The direct cyclopropanation of ethylene glycol monovinyl ether (2-

vinyloxyethanol) using diiodomethane and a zinc-copper couple.

Limitations: This route was plagued by low yields due to the competing chelation of the zinc

reagent by the free hydroxyl group and the inherent instability of vinyl ethers. It remained a

laboratory-scale method, unsuitable for kilogram-scale production.[1]

The Industrial Renaissance (2000s–Present)
The molecule's trajectory changed with the development of SGLT2 inhibitors. Pharmaceutical

engineers required a robust method to install the cyclopropoxy group onto a glucose-derivative

scaffold. The "Process Route"—involving the magnesium-mediated rearrangement of a bromo-

acetal—emerged as the dominant synthetic strategy, allowing for multi-ton manufacturing.

Synthetic Methodologies
The synthesis of 2-cyclopropoxyethanol illustrates a classic shift from "Academic Retro-

synthesis" (Method A) to "Process Chemistry" (Method B).

Method A: The Simmons-Smith Cyclopropanation
(Historical)[1]

Reagents: 2-Vinyloxyethanol, Diiodomethane (ngcontent-ng-c1989010908="" _nghost-ng-

c2127666394="" class="inline ng-star-inserted">

), Zn-Cu couple (or

).

Mechanism: Carbenoid transfer to the electron-rich alkene.

Why it Failed Scale-up:

Safety: Organozinc reagents are pyrophoric; diiodomethane is expensive and toxic.
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Atom Economy: Generates stoichiometric zinc iodide waste.

Purification: Difficult separation of the product from unreacted vinyl ether.

Method B: The Intramolecular Grignard Rearrangement
(Industrial Standard)
This is the current state-of-the-art method used in the manufacturing of Bexagliflozin. It utilizes

a "masked" cyclopropane in the form of a bromo-dioxolane.

Protocol Overview
Precursor Synthesis: Reaction of Acrolein with Ethylene Glycol and HBr to form 2-(2-

bromoethyl)-1,3-dioxolane.[1]

Grignard Formation & Rearrangement: The bromo-dioxolane is treated with Magnesium.[2]

The resulting Grignard intermediate undergoes an intramolecular 1,3-elimination

(nucleophilic attack on the acetal) to close the cyclopropane ring and open the dioxolane ring

simultaneously.

Step-by-Step Protocol (Process Scale)
Step 1: Activation. A reactor is charged with Magnesium turnings (1.5 equiv) and anhydrous

THF. A catalytic amount of Iodine (ngcontent-ng-c1989010908="" _nghost-ng-

c2127666394="" class="inline ng-star-inserted">

) and 1,2-dibromoethane (0.1 equiv) is added to activate the Mg surface (Entrainment).

Step 2: Addition. A solution of 2-(2-bromoethyl)-1,3-dioxolane in THF is added slowly to the

refluxing mixture.[1]

Critical Control Point: The reaction is highly exothermic. The addition rate must be

controlled to maintain a gentle reflux without runaway.

Step 3: Rearrangement. The formed Grignard species (

) spontaneously attacks the acetal oxygen/carbon center, expelling the alkoxide.

Step 4: Quench. The reaction is quenched with aqueous Ammonium Chloride (
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).

Step 5: Isolation. The product is extracted into Ethyl Acetate or Toluene and distilled.

Yield: Typically 75–85% on a multi-kilogram scale.

Mechanistic Visualization
The following diagram illustrates the divergence between the historical Simmons-Smith route

and the modern Grignard Rearrangement route.
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Figure 1: Comparison of Synthetic Pathways.[1] The Industrial Route (Green) avoids

hazardous carbenoids used in the Historical Route (Red).

Application in Drug Development: Bexagliflozin
The primary commercial driver for 2-cyclopropoxyethanol is the synthesis of Bexagliflozin. In

this context, the alcohol functionality is converted to a leaving group (Tosylate) to alkylate the

phenol of the pharmacophore.

The Bexagliflozin Workflow
Activation: 2-Cyclopropoxyethanol is reacted with p-Toluenesulfonyl Chloride (TsCl) to form

2-cyclopropoxyethyl tosylate.[1]

Coupling: The tosylate is reacted with the sugar-aglycone core (a C-aryl glucoside phenol)

under basic conditions (

).
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Result: The cyclopropoxyethyl tail is attached, conferring the specific potency and selectivity

profile of Bexagliflozin.
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Figure 2: The role of 2-Cyclopropoxyethanol in the convergent synthesis of Bexagliflozin.[1]

Technical Specifications & Safety
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Property Data

CAS Number 20117-44-6

IUPAC Name 2-(Cyclopropyloxy)ethanol

Molecular Weight 102.13 g/mol

Boiling Point ~140°C (at 760 mmHg)

Density ~1.0 g/mL

Solubility
Miscible with THF, DCM, Ethyl Acetate;

Moderate water solubility.[1]

Stability

Stable under basic/neutral conditions. Acid

Sensitive: Strong acids can open the

cyclopropane ring.

Handling Precautions
Flammability: Moderate fire hazard (Flash point approx 45-50°C).[1]

Reactivity: Incompatible with strong oxidizing agents.

Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent peroxide formation at the

ether linkage over long durations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. RU2530494C2 - Method of producing sglt2 inhibitors - Google Patents
[patents.google.com]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. WO2015051597A1 - PrÃ©paration de dÃ©rivÃ©s d'hydroxy-benzylbenzÃ¨ne - Google
Patents [patents.google.com]

5. Organic Syntheses Procedure [orgsyn.org]

To cite this document: BenchChem. [2-Cyclopropoxyethanol: Technical Profile and Synthetic
Evolution]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3049298#discovery-and-history-of-2-
cyclopropoxyethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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